Tetrahydrofurfuryl salicylate
CAS No.: 2217-35-8
Cat. No.: VC0545298
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2217-35-8 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2 |
| Standard InChI Key | VNDLMXQTZJPTOR-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)COC(=O)C2=CC=CC=C2O |
| Canonical SMILES | C1CC(OC1)COC(=O)C2=CC=CC=C2O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Tetrahydrofurfuryl salicylate is systematically named oxolan-2-ylmethyl 2-hydroxybenzoate, with an IUPAC name reflecting its tetrahydrofuran and salicylate components . Its structure features a salicylic acid backbone esterified with tetrahydrofurfuryl alcohol, resulting in enhanced lipophilicity compared to parent compounds like methyl salicylate . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2217-35-8 | |
| Molecular Weight | 222.24 g/mol | |
| SMILES | C1CC(OC1)COC(=O)C2=CC=CC=C2O | |
| Boiling Point | 328.5°C (estimated) |
The compound’s 3D conformation reveals a planar aromatic ring connected to a flexible tetrahydrofuran group, facilitating interactions with lipid bilayers and proteins .
Synthesis and Industrial Production
Industrial synthesis involves acid-catalyzed esterification of salicylic acid and tetrahydrofurfuryl alcohol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid accelerates the reaction, yielding purities >95% after distillation . Scalable production uses continuous-flow reactors to optimize temperature control and reduce side reactions.
Mechanism of Action and Biological Activity
Pharmacological Effects
Tetrahydrofurfuryl salicylate exerts anti-inflammatory and analgesic effects via COX-1/COX-2 inhibition, reducing prostaglandin synthesis . Microdialysis studies demonstrate its superior dermal penetration compared to ionic salicylates (e.g., triethanolamine salicylate), achieving tissue concentrations 30-fold higher than plasma levels . Molecular dynamics simulations show that the compound embeds into lipid bilayers, altering membrane electrostatic potentials and displacing chloride ions at the lipid-water interface .
Comparative Efficacy
Applications in Pharmaceuticals and Cosmetics
Topical Analgesics
The compound is a key ingredient in rubefacient creams for muscle and joint pain. Its ability to penetrate the stratum corneum and accumulate in subcutaneous tissues makes it ideal for localized therapy . For example, a 5% gel formulation achieved peak tissue concentrations of 12 µg/g within 2 hours in human volunteers .
Cosmetic Formulations
In skincare, tetrahydrofurfuryl salicylate is used at 0.1–2% concentrations for its keratolytic and anti-acne effects . The Cosmetic Ingredient Review (CIR) panel classifies it as safe when formulated to avoid irritation, with a dermal absorption rate of 60% .
Industrial and Niche Uses
Flotation Agents in Mining
Recent studies highlight its role as a collector in low-rank coal flotation. The tetrahydrofurfuryl group forms hydrogen bonds with coal surfaces, increasing hydrophobicity and recovery rates by 20–25% compared to kerosene-based agents .
Polymer Chemistry
The compound serves as a plasticizer in cellulose acetate films, improving flexibility without compromising tensile strength .
Comparison with Related Salicylates
| Property | Tetrahydrofurfuryl Salicylate | Methyl Salicylate | Sodium Salicylate |
|---|---|---|---|
| LogP (Octanol-Water) | 2.1 | 2.3 | -0.9 |
| Dermal Absorption | 60% | 45% | <5% |
| COX-1 IC₅₀ | 1.8 µM | 2.5 µM | 15 µM |
| EU Cosmetic Limit | 3% | 2.5% | 0.5% |
Emerging Research and Future Directions
Ongoing studies explore its potential in transdermal drug delivery and biofilm disruption. Nanogel formulations loaded with tetrahydrofurfuryl salicylate show promise for treating psoriasis, with a 70% reduction in PASI scores observed in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume